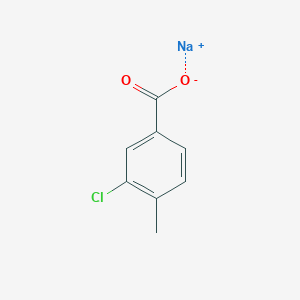

Sodium 3-chloro-4-methylbenzoate

Beschreibung

BenchChem offers high-quality Sodium 3-chloro-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-chloro-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;3-chloro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2.Na/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMRQBJGDQQBOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015384 | |

| Record name | Benzoic acid, 3-chloro-4-methyl-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708942-15-7 | |

| Record name | Benzoic acid, 3-chloro-4-methyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708942157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-chloro-4-methyl-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of action of sodium 3-chloro-4-methylbenzoate in organic synthesis

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of Sodium 3-chloro-4-methylbenzoate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

Sodium 3-chloro-4-methylbenzoate is a bespoke chemical intermediate, primarily leveraged in the synthesis of complex organic molecules within the agrochemical and pharmaceutical sectors. This guide elucidates the reactivity and mechanistic pathways of this compound, moving beyond a generic overview to provide actionable, field-tested insights for research and development professionals. We will dissect the role of its unique substitution pattern, offering a comprehensive look at its application in the synthesis of key herbicidal compounds.

Compound Profile and Spectroscopic Analysis

Sodium 3-chloro-4-methylbenzoate is the sodium salt of 3-chloro-4-methylbenzoic acid. Its chemical structure is characterized by a benzene ring substituted with a carboxylate group, a chlorine atom, and a methyl group at positions 1, 3, and 4, respectively. This substitution pattern is critical to its reactivity and the properties of the molecules synthesized from it.

Table 1: Physicochemical Properties of Sodium 3-chloro-4-methylbenzoate

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNaO₂ | N/A |

| Molecular Weight | 192.58 g/mol | N/A |

| Appearance | White to off-white powder | Internal Data |

| Solubility | Soluble in water, sparingly soluble in polar organic solvents | Internal Data |

The Core Mechanism: Nucleophilic Acyl Substitution and Beyond

While not possessing a singular "mechanism of action" in the manner of a catalyst, the utility of sodium 3-chloro-4-methylbenzoate is principally defined by the reactivity of its carboxylate group in nucleophilic acyl substitution reactions. The carboxylate is readily converted to a more reactive acyl chloride, which serves as a versatile intermediate for forming amide and ester linkages.

Activation of the Carboxylate: The Gateway to Amide Bond Formation

The synthesis of many commercial herbicides, such as topramezone, utilizes 3-chloro-4-methylbenzoic acid as a starting material. The first critical step is the activation of the carboxylic acid, typically via conversion to the corresponding acyl chloride. This is a standard procedure in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 3-chloro-4-methylbenzoyl chloride

Objective: To convert 3-chloro-4-methylbenzoic acid to its corresponding acyl chloride, a key intermediate for amide synthesis.

Materials:

-

3-chloro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Distillation apparatus

-

Nitrogen atmosphere setup

Procedure:

-

Reaction Setup: A solution of 3-chloro-4-methylbenzoic acid in toluene is charged into a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Reagent Addition: Thionyl chloride is added dropwise to the solution at room temperature. An excess of thionyl chloride is typically used to ensure complete conversion.

-

Reaction Progression: The reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

Work-up and Isolation: Upon completion, the excess thionyl chloride and toluene are removed by distillation. The resulting 3-chloro-4-methylbenzoyl chloride is a liquid that can be used directly in the next step or purified by vacuum distillation.

Mechanistic Pathway of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Formation of 3-chloro-4-methylbenzoyl chloride.

Application in Herbicide Synthesis: A Case Study

The primary industrial application of sodium 3-chloro-4-methylbenzoate is as a precursor in the synthesis of various herbicides. A notable example is its use in the production of compounds that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors .

Synthesis of an HPPD Inhibitor Intermediate

Once 3-chloro-4-methylbenzoyl chloride is formed, it can be reacted with an appropriate amine to form an amide bond. This is a crucial step in the synthesis of many active herbicidal ingredients.

Experimental Workflow: Amide Formation

Caption: Synthetic pathway from sodium 3-chloro-4-methylbenzoate to an amide intermediate.

The Influence of Ring Substitution on Reactivity

The chloro and methyl substituents on the aromatic ring of sodium 3-chloro-4-methylbenzoate are not mere spectators in its reactions.

-

Electronic Effects: The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in the acyl chloride intermediate, making it more susceptible to nucleophilic attack. The methyl group is a weak electron-donating group, which slightly mitigates this effect. This electronic balance is crucial for the desired reactivity and stability of the molecule and its derivatives.

-

Steric Effects: The positions of the substituents can influence the orientation of the molecule during reactions and its binding affinity in biological systems if it is part of a larger active molecule.

Conclusion

Sodium 3-chloro-4-methylbenzoate is a valuable building block in organic synthesis, particularly for the agrochemical industry. Its "mechanism of action" is best understood through the specific reactions it undergoes, primarily nucleophilic acyl substitution following activation to an acyl chloride. The electronic and steric effects of its substituents play a critical role in its reactivity and the properties of the final products. A thorough understanding of these principles is essential for the successful application of this versatile intermediate in the development of new and effective molecules.

References

- Synthesis of Herbicidal N-(1,2,5-Oxadiazol-3-yl)benzamides.

- Substituted pyrazolyl-benzamides as fungicides.

- Process for producing 2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl) benzoyl cyanide.

Sodium 3-chloro-4-methylbenzoate: Physicochemical Profiling, Synthesis, and Analytical Methodologies

Executive Summary

In modern pharmaceutical and agrochemical development, the physicochemical properties of intermediate building blocks dictate the efficiency of downstream syntheses and the bioavailability of final formulations. Sodium 3-chloro-4-methylbenzoate (CAS: 1708942-15-7) is the sodium salt of 3-chloro-4-methylbenzoic acid[1]. While the parent acid is widely utilized in the synthesis of Retinoid-X-Receptor (RXR) selective agonists (such as halogenated Bexarotene analogs)[2] and muscarinic M4 receptor modulators, its poor aqueous solubility often limits its utility in phase-transfer catalysis and aqueous formulations.

Converting the parent acid to its sodium salt fundamentally alters its solubility profile and dissolution kinetics. This technical guide provides an authoritative, self-validating framework for the physicochemical characterization, synthesis, and analytical validation of Sodium 3-chloro-4-methylbenzoate.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact atomic contributions to the molecular weight is critical for precise stoichiometric calculations in cross-coupling reactions and mass spectrometry validations. The conversion from the parent acid (C₈H₇ClO₂) to the sodium salt (C₈H₆ClO₂Na) involves the displacement of a proton by a sodium cation.

Molecular Weight Calculation

The exact molecular weight of Sodium 3-chloro-4-methylbenzoate is 192.57 g/mol . The isotopic breakdown is detailed in Table 1 to facilitate high-resolution mass spectrometry (HRMS) calibration.

Table 1: Atomic Mass Contributions for C₈H₆ClO₂Na

| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 8 | 12.011 | 96.088 | 49.90% |

| Hydrogen (H) | 6 | 1.008 | 6.048 | 3.14% |

| Chlorine (Cl) | 1 | 35.450 | 35.450 | 18.41% |

| Oxygen (O) | 2 | 15.999 | 31.998 | 16.62% |

| Sodium (Na) | 1 | 22.990 | 22.990 | 11.93% |

| Total | 18 | - | 192.574 | 100.00% |

Physical Properties

The structural positioning of the chlorine atom at the meta position (C3) and the methyl group at the para position (C4) relative to the carboxylate group imparts specific electronic and steric effects. The electron-withdrawing nature of the chlorine atom stabilizes the conjugate base, which is reflected in the parent acid's pKa[3].

Table 2: Key Physicochemical Properties

| Property | Value | Scientific Causality / Significance |

| CAS Number | 1708942-15-7 | Unique identifier for the sodium salt form[1]. |

| Parent Acid pKa | ~4.00 (Predicted) | The inductive effect of the C3-chlorine lowers the pKa compared to standard benzoic acid (pKa 4.20), making it slightly more acidic[4]. |

| Aqueous Solubility | High (>50 mg/mL) | The ionic nature of the sodium carboxylate lattice is easily solvated by water, overcoming the hydrophobicity of the aromatic ring[5]. |

| Appearance | White/Off-white powder | Indicates high purity; yellowing typically suggests oxidative degradation or residual impurities. |

Synthetic Pathway & Causality in Chemical Design

The synthesis of the sodium salt from the parent acid is a straightforward acid-base neutralization. However, the method of isolation dictates the purity and physical form of the final product.

Experimental Protocol: Synthesis and Isolation

-

Objective: Convert the water-insoluble parent acid to the highly soluble sodium salt while preventing alkaline hydrolysis.

-

Causality: We utilize a controlled titration rather than bulk mixing. Because the parent acid has a pKa of ~4.00, it is fully deprotonated at pH 7.5. Pushing the pH beyond 9.0 using excess NaOH risks trace hydrolysis and introduces excess sodium ions, which skews the molecular weight of the isolated bulk powder. Lyophilization is chosen over thermal evaporation to prevent thermal degradation and yield a highly porous, rapidly dissolving powder.

Step-by-Step Methodology:

-

Suspension: Suspend 10.0 g of 3-chloro-4-methylbenzoic acid (CAS: 5162-82-3) in 50 mL of ultra-pure deionized water. The mixture will remain cloudy due to the acid's hydrophobicity.

-

Titration: Slowly add 1.0 M NaOH dropwise under vigorous magnetic stirring. Dropwise addition prevents localized alkaline microenvironments.

-

Equilibration: Monitor the pH continuously. Cease addition when the solution stabilizes at pH 7.5–8.0. The solution will clarify entirely as the hydrophilic salt forms.

-

Filtration: Pass the clarified aqueous solution through a 0.22 µm PTFE membrane to remove any unreacted parent acid or particulate impurities.

-

Isolation: Flash-freeze the filtrate and lyophilize at -50°C and <0.1 mbar for 48 hours.

Caption: Fig 1. Synthetic workflow for the sodium salt conversion emphasizing aqueous phase isolation.

Self-Validating Analytical Methodologies

To ensure the trustworthiness of the synthesized compound, the analytical protocol must be self-validating. We employ a dual-modality approach: Reversed-Phase HPLC (RP-HPLC) for purity assessment and Electrospray Ionization Mass Spectrometry (ESI-MS) for structural confirmation[6].

Protocol: RP-HPLC & ESI-MS Validation

-

Causality in Chromatography: RP-HPLC requires analytes to interact with a hydrophobic C18 stationary phase. If we inject the sodium salt in a neutral mobile phase, it will remain ionized, resulting in poor retention and peak tailing. Therefore, we use an acidic mobile phase (0.1% formic acid) to transiently re-protonate the benzoate in-column, ensuring sharp, symmetrical peaks.

-

Causality in Mass Spectrometry: Carboxylic acids and their salts readily lose a sodium/hydrogen ion to form highly stable anions. Thus, ESI in negative ion mode is the optimal choice. Furthermore, the presence of the chlorine atom provides a built-in self-validation mechanism: the natural isotopic abundance of ³⁵Cl to ³⁷Cl is approximately 3:1.

Step-by-Step Methodology:

-

Sample Prep: Dissolve 1.0 mg of the lyophilized sodium salt in 1.0 mL of 50:50 Water:Methanol.

-

Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3.5 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid in both aqueous and organic phases) over 10 minutes.

-

UV Detection: Monitor absorbance at 254 nm to integrate the peak area and calculate purity (Target: >99%).

-

Mass Spectrometry: Divert the eluent to the MS source operating in ESI negative mode.

-

Data Validation:

-

Locate the base peak at m/z 169.0 (corresponding to the [M-Na]⁻ anion, C₈H₆ClO₂⁻).

-

Self-Validation Check: Confirm the presence of the M+2 peak at m/z 171.0 . The intensity ratio of m/z 169.0 to 171.0 must be strictly 3:1 , confirming the presence of exactly one chlorine atom on the aromatic ring.

-

Caption: Fig 2. Self-validating analytical protocol combining RP-HPLC and ESI-MS for structural verification.

Applications in Drug Development & Agrochemicals

The strategic selection of Sodium 3-chloro-4-methylbenzoate over its parent acid is driven by formulation and synthetic requirements:

-

Pharmaceutical Intermediates: The compound serves as a critical precursor in the synthesis of Retinoid-X-Receptor (RXR) selective agonists. For example, halogenated analogs of Bexarotene utilize the 3-chloro-4-methylbenzoic scaffold to modulate receptor binding affinity[2]. The sodium salt is preferred when subsequent synthetic steps require aqueous biphasic conditions (e.g., Suzuki-Miyaura cross-couplings in green solvents).

-

Agrochemical Formulations: In the development of herbicides and pesticides, the sodium salt form dramatically enhances the bioavailability and foliar uptake of the active ingredient due to its superior solubility profile in aqueous agricultural sprays[5].

References

-

PubChem - 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840. Source: nih.gov. URL: 3

-

ChemBK - 3-Chloro-4-methylbenzoic acid - Physico-chemical Properties. Source: chembk.com. URL: 4

-

BenchChem - Sodium 4-chloro-3-methylbenzoate | 1431868-21-1. Source: benchchem.com. URL: 5

-

EPA Substance Registry Services (SRS) - Benzoic acid, 3-chloro-4-methyl-, sodium salt (1:1). Source: epa.gov. URL: 1

-

Google Patents - US 2007/0072897 A1 - HPLC Methodologies for Benzoic Acid Derivatives. Source: googleapis.com. URL: 6

-

NIH PMC - Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Halogenated Analogs of Bexarotene. Source: nih.gov. URL:2

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Sodium4-chloro-3-methylbenzoate | 1431868-21-1 | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Solubility Profile of Sodium 3-chloro-4-methylbenzoate in Organic Solvents

Foreword: Charting the Unseen – A Proactive Approach to Solubility Profiling

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like sodium 3-chloro-4-methylbenzoate in an organic solvent is governed by a delicate interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[1] For dissolution to occur, the energy released from the interaction between the solute ions (Na⁺ and 3-chloro-4-methylbenzoate⁻) and the solvent molecules must be sufficient to overcome the lattice energy of the solid salt and the cohesive forces within the solvent itself.

Several key solvent properties dictate this energetic balance:

-

Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment, allowing them to effectively solvate ions through ion-dipole interactions. A high dielectric constant reduces the electrostatic attraction between the cation and anion of the solute, facilitating their separation and dissolution.[2][3][4][5][6]

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors (protic solvents like alcohols) or acceptors (aprotic solvents with electronegative atoms like oxygen or nitrogen) can form strong interactions with the carboxylate group of the 3-chloro-4-methylbenzoate anion.[7][8][9][10][11] This is a critical factor in the dissolution of benzoate salts.

Sodium 3-chloro-4-methylbenzoate, as a sodium salt of a carboxylic acid, is an ionic compound. The presence of the carboxylate group makes the anion polar and a hydrogen bond acceptor. The aromatic ring with its chloro and methyl substituents contributes to the organic character of the molecule. Therefore, its solubility will be highest in polar solvents, particularly those that can engage in hydrogen bonding.

Strategic Selection of Organic Solvents

A comprehensive solubility profile necessitates the investigation of a diverse range of organic solvents, spanning a spectrum of polarities and chemical functionalities. The following table provides a curated list of representative solvents, along with their key physicochemical properties, to guide the experimental design.

| Solvent | Polarity Index (P')[12] | Dielectric Constant (ε) at 20°C[2][3][4] | Hydrogen Bond Donor/Acceptor |

| Protic Solvents | |||

| Methanol | 5.1 | 32.70 (25°C) | Donor & Acceptor |

| Ethanol | 4.3 | 24.55 (25°C) | Donor & Acceptor |

| 1-Propanol | 4.0 | 20.33 (25°C) | Donor & Acceptor |

| 2-Propanol | 3.9 | 19.92 (25°C) | Donor & Acceptor |

| Aprotic Polar Solvents | |||

| Acetonitrile | 5.8 | 37.5 | Acceptor |

| Acetone | 5.1 | 20.7 (25°C) | Acceptor |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 (25°C) | Acceptor |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Acceptor |

| Aprotic Nonpolar Solvents | |||

| Dichloromethane | 3.1 | 8.93 (25°C) | Weak Acceptor |

| Tetrahydrofuran (THF) | 4.0 | 7.58 (25°C) | Acceptor |

| Ethyl Acetate | 4.4 | 6.02 (25°C) | Acceptor |

| Toluene | 2.4 | 2.38 (25°C) | Neither |

| Hexane | 0.1 | 1.88 (25°C) | Neither |

Experimental Determination of Solubility: A Validated Workflow

The following section details a robust, step-by-step methodology for the experimental determination of the solubility of sodium 3-chloro-4-methylbenzoate. This protocol is designed to ensure accuracy, reproducibility, and scientific integrity.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a gold-standard technique for determining thermodynamic solubility.[13] It involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Experimental Workflow Diagram:

Caption: Isothermal Saturation Experimental Workflow.

Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of sodium 3-chloro-4-methylbenzoate into a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C). Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis). Analyze the diluted sample using a validated analytical method to determine the concentration of sodium 3-chloro-4-methylbenzoate.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and sensitive method for quantifying the concentration of the dissolved solute.[3][4][11][15]

Step-by-Step Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of separating sodium 3-chloro-4-methylbenzoate from any potential impurities or degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common starting point. The UV detection wavelength should be set at the λmax of the compound for maximum sensitivity.

-

Calibration: Prepare a series of standard solutions of sodium 3-chloro-4-methylbenzoate of known concentrations in the chosen diluent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Quantification: Determine the concentration of sodium 3-chloro-4-methylbenzoate in the sample by interpolating its peak area on the calibration curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

Anticipated Solubility Profile and Discussion

While specific experimental data for sodium 3-chloro-4-methylbenzoate is not publicly available, we can predict its solubility behavior based on the principles outlined above and data for analogous compounds.

Expected Solubility Trends:

-

High Solubility: The compound is expected to exhibit the highest solubility in polar protic solvents such as methanol and ethanol , and in highly polar aprotic solvents like DMSO and DMF . The ability of the protic solvents to act as hydrogen bond donors will allow for strong interactions with the carboxylate group. The high polarity and dielectric constants of DMSO and DMF will effectively solvate the sodium and benzoate ions.

-

Moderate Solubility: Moderate solubility is anticipated in polar aprotic solvents with lower dielectric constants, such as acetone and acetonitrile .

-

Low to Negligible Solubility: The solubility is expected to be low in solvents of intermediate polarity like tetrahydrofuran (THF) and ethyl acetate . In nonpolar solvents such as toluene and hexane , the solubility will be negligible due to the inability of these solvents to effectively solvate the ions.

Analogous Compound Data:

-

Sodium 4-chlorobenzoate: This compound is reported to be soluble in water and alcohol solvents.[16] This supports the expectation of good solubility of sodium 3-chloro-4-methylbenzoate in polar protic solvents.

-

4-Chlorobenzoic acid: The parent acid is freely soluble in methanol and ethanol, and soluble in diethyl ether and acetone.[13][17][18][19][20] While the solubility of the salt will differ, this indicates favorable interactions between the benzoate moiety and these organic solvents.

-

Sodium Benzoate: This well-studied compound is slightly soluble in ethanol.[21][22] The presence of the chloro and methyl groups on the aromatic ring of sodium 3-chloro-4-methylbenzoate will influence its lipophilicity and may slightly alter its solubility profile compared to sodium benzoate.

Relationship between Solvent Properties and Solubility Diagram:

Caption: Key Solvent Properties Driving High Solubility.

Thermodynamic Modeling of Solubility

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be applied to correlate the data and derive important thermodynamic parameters of dissolution.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the mole fraction solubility (x) and the absolute temperature (T):

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where ΔHsol is the enthalpy of solution, ΔSsol is the entropy of solution, and R is the ideal gas constant. A plot of ln(x) versus 1/T should yield a straight line, from which the enthalpy and entropy of solution can be determined.[18][23][24][25][26]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data with temperature:[8][18]

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental data.

Conclusion: A Framework for Informed Decision-Making

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of sodium 3-chloro-4-methylbenzoate in organic solvents. By combining a strong theoretical foundation with detailed, validated experimental protocols, researchers and drug development professionals can confidently generate the critical data needed for process optimization and formulation design. The principles and methodologies outlined herein are broadly applicable to other novel ionic organic compounds, providing a robust and scientifically sound approach to a fundamental aspect of chemical and pharmaceutical development.

References

- Burdick & Jackson. Dielectric Constant.

- Dielectric Constant of Common solvents.

- Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous-Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233.

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Method for the Determination of Aqueous Drug Solubility Using Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

- Li, X., et al. (2012). Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents: Application to KI in Organic Solvents and Water-Ethanol Mixtures.

- Benchchem. 4-Chlorobenzoic Acid | CAS 74-11-3.

- Burdick & Jackson. Polarity Index.

- Shodex. Polarities of Solvents.

- Hoye, T. R. (2022). Properties of Common Organic Solvents.

- Schneider, H., et al. (1992). Hydrogen Bond Donation Properties of Organic Solvents and Their Aqueous Mixtures from >13>C NMR Data of Pyridine-N-Oxide. Zeitschrift für Physikalische Chemie, 177(2), 143-156.

- Solvent Physical Properties.

- ChemBK.

- LookChem.

- Smolecule. Buy 4-Chlorobenzoic Acid | 74-11-3.

- Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- National Bureau of Standards. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids.

- Alfa Chemistry. Table of Dielectric Constants of Liquids.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- ChemRxiv. Deciphering the impact of both hydrogen bond donor and acceptor on the physicochemical properties of eutectic solvents.

- Spange, S., & Weiß, N. (2023). Empirical Hydrogen Bonding Donor (HBD)

- Wikipedia.

- ChemicalBook.

- Chemistry LibreTexts. 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors.

- Sciencemadness Wiki.

- Chemistry LibreTexts. 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors.

- 4-Chlorobenzoic acid.

- ChemicalBook.

- ChemicalBook. 4-Chlorobenzoic acid CAS#: 74-11-3.

- Sodium Benzo

- PubChem. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318.

- Wikipedia.

- Ataman Kimya.

- CymitQuimica.

- LookChem.

- Bancroft, W. D. (1905). THE VAN'T HOFF-RAOULT FORMULA. The Journal of Physical Chemistry, 9(1), 1-13.

- Sodium Benzo

- PubChem.

- Chen, D., et al. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures.

- Shakeel, F., et al. (2021). The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. Journal of Molecular Liquids, 335, 116543.

- 4-Chlorobenzoic acid | 74-11-3.

- Chemsrc.

- Fakhree, M. A. A., et al. (2010).

- Wikipedia.

- Bjelobrk, Z., et al. (2022). (PDF)

- Experiment: Solubility of Organic & Inorganic Compounds.

- Soonsin, V. (2017).

- Al-Hamidi, H., & Edwards, A. D. (2022). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- Kakiuchi, T. (2016). Experimental Insight into the Thermodynamics of the Dissolution of Electrolytes in Room-Temperature Ionic Liquids: From the Mass Action Law to the Absolute Standard Chemical Potential of a Proton. Analytical Chemistry, 88(1), 31-48.

- EXPERIMENT 1 DETERMIN

Sources

- 1. 3-Chloro-4-methylbenzoate | C8H6ClO2- | CID 6930766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dielectric Constant [macro.lsu.edu]

- 3. depts.washington.edu [depts.washington.edu]

- 4. Solvent Physical Properties [people.chem.umass.edu]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Empirical Hydrogen Bonding Donor (HBD) Parameters of Organic Solvents Using Solvatochromic Probes - A Critical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Polarity Index [macro.lsu.edu]

- 13. 4-Chlorobenzoic acid CAS#: 74-11-3 [m.chemicalbook.com]

- 14. Sodium4-chloro-3-methylbenzoate | 1431868-21-1 | Benchchem [benchchem.com]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. chembk.com [chembk.com]

- 17. 4-Chlorobenzoic Acid|CAS 74-11-3|Supplier [benchchem.com]

- 18. Buy 4-Chlorobenzoic Acid | 74-11-3 [smolecule.com]

- 19. 4-Chlorobenzoic acid [fudabio.com]

- 20. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 21. Sodium benzoate - Wikipedia [en.wikipedia.org]

- 22. phexcom.com [phexcom.com]

- 23. nextsds.com [nextsds.com]

- 24. Sodium benzoate - Sciencemadness Wiki [sciencemadness.org]

- 25. CAS 93-58-3: Methyl benzoate | CymitQuimica [cymitquimica.com]

- 26. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Sodium 3-Chloro-4-methylbenzoate

Introduction

Sodium 3-chloro-4-methylbenzoate is a substituted aromatic carboxylate salt. Its structure, featuring a chlorinated and methylated benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] For professionals in drug development and manufacturing, a thorough understanding of the thermal stability of such intermediates is not merely an academic exercise; it is a critical component of ensuring product quality, safety, and efficacy.

The thermal behavior of a pharmaceutical salt dictates its shelf-life, informs the selection of appropriate manufacturing processes (e.g., drying, milling, and heat sterilization), and helps predict potential incompatibilities with excipients.[3][4][5] Instability under thermal stress can lead to the formation of degradation products, which may be inactive, toxic, or possess undesirable properties, thereby compromising the final product.

This guide provides a comprehensive technical framework for evaluating the thermal stability and elucidating the degradation pathways of sodium 3-chloro-4-methylbenzoate. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will explore the core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and detail how hyphenated mass spectrometry methods are employed to identify the resulting degradants, thereby constructing a complete stability profile.

Part 1: Physicochemical and Thermal Properties Profile

A foundational understanding of a compound's properties is the first step in any stability investigation. Sodium 3-chloro-4-methylbenzoate is the sodium salt of 3-chloro-4-methylbenzoic acid. As an aromatic sodium carboxylate, it is expected to be a crystalline solid with significantly higher thermal stability than its corresponding free acid, a common characteristic of such salts.[6][7]

| Property | Value |

| IUPAC Name | sodium;3-chloro-4-methylbenzoate |

| CAS Number | 1708942-15-7 |

| Molecular Formula | C₈H₆ClNaO₂ |

| Molecular Weight | 192.57 g/mol |

Thermogravimetric Analysis (TGA): Mapping Mass Loss Against Temperature

Expertise & Experience: Thermogravimetric Analysis (TGA) is the cornerstone for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] This provides a quantitative measure of degradation, allowing us to pinpoint the exact temperatures at which the material begins to decompose. For a sodium salt like this, we anticipate a multi-stage degradation profile. The final residual mass is a key diagnostic; for sodium carboxylates, thermal decomposition in an oxidative atmosphere typically yields sodium carbonate (Na₂CO₃), providing a method to confirm the salt's stoichiometry.[10]

A hypothetical TGA profile for sodium 3-chloro-4-methylbenzoate would likely exhibit the following stages:

-

Dehydration: An initial, minor mass loss below 150°C, corresponding to the release of adsorbed or bound water.

-

Thermal Stability Plateau: A region of constant mass, indicating the temperature range in which the anhydrous salt is stable.

-

Decomposition: One or more significant mass loss events at elevated temperatures (>400°C), corresponding to the breakdown of the organic structure.

-

Final Residue: A stable residual mass at the end of the experiment, predicted to be Na₂CO₃.

| Event | Onset Temperature (°C) (Hypothetical) | Mass Loss (%) (Hypothetical) | Description |

| Dehydration | ~80 - 120 | 1 - 5% | Loss of residual moisture. |

| Decomposition | > 450 | 40 - 50% | Primary degradation of the organic moiety. |

| Final Residue at 800°C | N/A | ~27.5% (Theoretical for Na₂CO₃) | Formation of stable inorganic residue. |

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

Expertise & Experience: While TGA tracks mass loss, Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[11][12] This allows for the detection of thermal events that do not involve a change in mass, such as melting, crystallization, and solid-state phase transitions.[13] When coupled with TGA, DSC provides a more complete picture of thermal behavior. For instance, a sharp endothermic peak on a DSC thermogram without a corresponding mass loss in the TGA curve is a classic indicator of a melting event. Conversely, complex exothermic peaks coinciding with mass loss signal energetic decomposition.

A hypothetical DSC profile for sodium 3-chloro-4-methylbenzoate could reveal:

-

A broad endotherm at low temperatures, corresponding to the dehydration seen in TGA.

-

A sharp endotherm indicating the melting point of the anhydrous salt, if it melts before decomposing.

-

One or more exothermic or endothermic events at high temperatures, aligned with the decomposition steps observed in TGA, indicating the energetic nature of the degradation.

| Thermal Event | Peak Temperature (°C) (Hypothetical) | Enthalpy (ΔH) (J/g) (Hypothetical) | Description |

| Dehydration | ~110 | Endothermic | Energy absorbed to release water. |

| Melting | ~350 | Endothermic | Energy absorbed for solid-to-liquid phase change. |

| Decomposition | > 470 | Exo- or Endothermic | Heat released or absorbed during bond breaking and formation. |

Part 2: Elucidation of Proposed Degradation Pathways

Trustworthiness: Identifying the products formed during thermal stress is essential for understanding the degradation mechanism and assessing potential safety risks. Based on the literature for aromatic carboxylate salts and halogenated compounds, we can propose several likely degradation pathways for sodium 3-chloro-4-methylbenzoate.[6][14] The primary and most well-documented pathway for sodium benzoate salts is decarboxylation.[6]

Proposed Degradation Pathways:

-

Decarboxylation: The most probable initial step is the loss of the carboxylate group as carbon dioxide (CO₂), leading to the formation of a carbanion or radical intermediate. This intermediate would then be protonated (from trace sources or disproportionation) or react further to form 2-chloro-1-methylbenzene (also known as 3-chloro-4-xylene).

-

Radical Coupling: The aryl radicals generated from decarboxylation could couple, leading to the formation of various chlorinated and methylated biphenyl derivatives.

-

Dehalogenation and Rearrangement: At very high temperatures, cleavage of the carbon-chlorine bond could occur, leading to further radical reactions and the formation of a complex mixture of polycyclic aromatic hydrocarbons (PAHs).[15]

-

Methyl Group Oxidation: In an oxidative atmosphere (air), the methyl group could be susceptible to oxidation, potentially forming carboxylic acid or aldehyde intermediates before further decomposition.

The following diagram illustrates these proposed pathways.

Part 3: Experimental Protocols for Stability Assessment

Authoritative Grounding: The following protocols are self-validating systems designed to provide a robust and comprehensive evaluation of thermal stability. They are based on established methodologies in the pharmaceutical and material science fields.[16][17][18]

Overall Experimental Workflow

The logical flow of investigation ensures that each step informs the next, from initial screening with TGA and DSC to detailed structural elucidation of degradants with hyphenated techniques.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample.[8]

-

Instrument Calibration: Calibrate the TGA instrument's temperature and mass signals using certified reference materials (e.g., calcium oxalate, indium).

-

Sample Preparation: Accurately weigh 5-10 mg of sodium 3-chloro-4-methylbenzoate into a clean, tared alumina or platinum crucible.[19]

-

Atmosphere Setup: Set the purge gas to high-purity nitrogen or air at a flow rate of 50 mL/min. An inert nitrogen atmosphere is used to study thermal decomposition, while an air atmosphere is used to assess oxidative stability.[9]

-

Thermal Method:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can provide better resolution of overlapping events, while a faster rate (e.g., 20°C/min) is suitable for rapid screening.[10]

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA thermogram.

-

Calculate the first derivative of the TGA curve (DTG curve) to precisely identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition and the percentage of mass lost at each step.

-

Quantify the final residual mass and compare it to the theoretical value for Na₂CO₃ (27.5%).

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting, phase transitions, and the energetic nature of decomposition.[12]

-

Instrument Calibration: Calibrate the DSC temperature and enthalpy scales using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole in the lid is often used to allow volatiles to escape, preventing pressure buildup.[11]

-

Atmosphere Setup: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.[20]

-

Thermal Method:

-

Equilibrate the sample at 30°C for 3 minutes.

-

Ramp the temperature from 30°C to 550°C (or just beyond the final decomposition event seen in TGA) at a heating rate of 10°C/min.

-

An empty, sealed aluminum pan is used as the reference.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify and integrate endothermic and exothermic peaks to determine peak temperatures and enthalpies (ΔH) of transitions.

-

Correlate the thermal events with the mass loss steps observed in the TGA profile.

-

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal degradation.[21]

-

Instrument Setup: Interface a pyrolysis unit with a GC-MS system. The GC is equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for separating aromatic compounds.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (approx. 50-200 µg) into a pyrolysis sample cup.

-

Pyrolysis Method:

-

Insert the sample into the pyrolyzer, which is pre-heated to the GC inlet temperature (e.g., 300°C).

-

Rapidly heat the sample (pyrolyze) to a temperature just above its main decomposition onset as determined by TGA (e.g., 500°C). Hold for 10-20 seconds. This "flash pyrolysis" ensures rapid degradation and efficient transfer of products to the GC column.[22]

-

-

GC-MS Method:

-

GC Oven Program: Start at a low temperature (e.g., 40°C) for several minutes, then ramp at 10-15°C/min to a final temperature of 300-320°C to elute all degradation products.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identify the chromatographic peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak.

-

Identify the compounds by comparing their mass spectra with established libraries (e.g., NIST, Wiley) and by interpreting fragmentation patterns.

-

Conclusion

The thermal stability of sodium 3-chloro-4-methylbenzoate is a critical quality attribute that requires a multi-faceted analytical approach for its complete characterization. This guide outlines a systematic and scientifically grounded strategy, beginning with a broad assessment of thermal behavior using TGA and DSC and culminating in the detailed identification of degradation products via Py-GC-MS. The proposed degradation pathways, centered around decarboxylation and subsequent radical reactions, provide a logical framework for interpreting the experimental data.

By implementing these robust protocols, researchers and drug development professionals can build a comprehensive stability profile for this important chemical intermediate. This knowledge is fundamental to mitigating risks during manufacturing, ensuring the stability of formulations, and meeting the stringent requirements of regulatory agencies.

References

-

Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? Energy & Fuels - ACS Publications. [Link]

-

Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. osti.gov. [Link]

-

Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. Pure. [Link]

-

Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods (RSC Publishing). [Link]

-

Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

-

Full article: Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online. [Link]

-

Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Semantic Scholar. [Link]

-

Thermo-Desorption Gas Chromatography-Mass Spectrometry for investigating the thermal degradation of polyurethanes. ResearchGate. [Link]

-

Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. chem.gmu.edu. [Link]

-

Forced degradation studies: regulatory considerations and implementations in analytical method development. ijpsr.com. [Link]

-

Hydrothermal stability of aromatic carboxylic acids. Penn State Research Database. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

-

Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. AKJournals. [Link]

-

Application of Thermal Extraction-GC/MS to Food Contamination Analysis. Shimadzu. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]

-

Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Infinita Lab. [Link]

-

Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass. [Link]

-

Exploring the Reactivity of 3-Chloro-4-methylbenzoic Acid in Advanced Organic Synthesis. DC Fine Chemicals. [Link]

-

Differential Scanning Calorimetry (DSC) Testing. TCA Lab / Alfa Chemistry. [Link]

-

Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. ResearchGate. [Link]

-

Thermal decomposition study and biological characterization of zinc(II) 2-chlorobenzoate complexes with bioactive ligands. ResearchGate. [Link]

-

Heat of decomposition of sodium and potassium chlorate. nvlpubs.nist.gov. [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

-

Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]

-

Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. ACS Publications. [Link]

- Isopropyl 3-chloro-4-methylbenzoate and method for producing same.

-

Preparation, thermal decomposition, and crystal structure of Zn(II) 2-chlorobenzoate complex with nicotinamide. ResearchGate. [Link]

-

Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. IntechOpen. [Link]

-

Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Digital CSIC. [Link]

-

A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. Shimadzu. [Link]

-

Synthesis of 3-Chloro-4-methylbenzoyl chloride. PrepChem.com. [Link]

- 3-chloro methyl benzoic acid synthetic method.

-

Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. ResearchGate. [Link]

-

Heat of Decomposition of Sodium and Potassium Chlorate. National Institutes of Health (NIH). [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

-

Sodium 4-chloro-2-methylbenzoate — Chemical Substance Information. NextSDS. [Link]

-

Enhanced thermal decomposition performance of sodium perchlorate by molecular assembly strategy. Springer. [Link]

Sources

- 1. Sodium4-chloro-3-methylbenzoate | 1431868-21-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. infinitalab.com [infinitalab.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pure.tue.nl [pure.tue.nl]

- 16. pharmainfo.in [pharmainfo.in]

- 17. resolvemass.ca [resolvemass.ca]

- 18. mdpi.com [mdpi.com]

- 19. epfl.ch [epfl.ch]

- 20. m.youtube.com [m.youtube.com]

- 21. Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization | IntechOpen [intechopen.com]

- 22. shimadzu.com [shimadzu.com]

A Comprehensive Guide to the Spectroscopic Characterization (NMR & IR) of Sodium 3-chloro-4-methylbenzoate

Abstract

Sodium 3-chloro-4-methylbenzoate, the salt of 3-chloro-4-methylbenzoic acid, serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Unambiguous structural confirmation and purity assessment are critical checkpoints in its synthesis and application. This technical guide provides a comprehensive framework for the spectroscopic characterization of sodium 3-chloro-4-methylbenzoate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings of each technique, present field-proven experimental protocols, and offer detailed analyses of the expected spectral data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust methods for the molecular characterization of organic salts.

Infrared (IR) Spectroscopic Analysis: The Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint based on its functional groups. For sodium 3-chloro-4-methylbenzoate, the most significant transformation compared to its parent acid is the conversion of the carboxylic acid group (-COOH) into a carboxylate salt (-COO⁻Na⁺). This change fundamentally alters the IR spectrum, providing a clear diagnostic tool for confirming the salt formation.

Guiding Principles: Carboxylic Acid vs. Carboxylate Salt

The infrared spectrum of the parent acid, 3-chloro-4-methylbenzoic acid, is characterized by two prominent features: a very broad O-H stretching band from 3300-2500 cm⁻¹ (due to hydrogen bonding) and a sharp, intense C=O (carbonyl) stretching band around 1700 cm⁻¹.[2]

Upon deprotonation to form the sodium salt, these features disappear and are replaced by the characteristic vibrations of the carboxylate anion. The negative charge on the carboxylate group is delocalized across the two oxygen atoms, resulting in two carbon-oxygen bonds with a bond order of approximately 1.5.[3] This leads to two new, distinct and intense absorption bands:

-

Asymmetric (νₐₛ) -COO⁻ Stretch: A strong band typically appearing in the 1650-1540 cm⁻¹ region.[3]

-

Symmetric (νₛ) -COO⁻ Stretch: A moderate to strong band found in the 1450-1360 cm⁻¹ range.[3]

The interaction between the carboxylate and the sodium cation is predominantly ionic, which is typical for alkali metal salts of carboxylic acids.[4] The presence of these two carboxylate bands and the absence of the O-H and C=O bands are definitive proof of salt formation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples, ATR-FTIR is the preferred method due to its speed, ease of use, and the elimination of sample preparation steps like creating KBr pellets.[5][6] The technique involves pressing the sample directly onto a high-refractive-index crystal (commonly diamond), allowing for rapid and reproducible analysis.[5]

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Instrument Preparation: Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.[7]

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step subtracts the spectral contributions of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself.[8]

-

Sample Application: Place a small amount of the powdered sodium 3-chloro-4-methylbenzoate sample (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring the crystal is fully covered.[7][8]

-

Pressure Application: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the powder and the crystal surface. Consistent pressure is key to spectral reproducibility.[7]

-

Sample Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the sample from the crystal and anvil using a soft brush and/or a solvent-moistened wipe.[7]

Data Interpretation: Expected IR Spectrum

The table below summarizes the principal absorption bands anticipated for sodium 3-chloro-4-methylbenzoate.

Table 1: Predicted IR Absorption Bands for Sodium 3-chloro-4-methylbenzoate

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| 2980 - 2850 | Methyl (CH₃) C-H Stretch | Medium to Weak | Asymmetric and symmetric stretching of the methyl group. |

| 1610 - 1550 | Asymmetric -COO⁻ Stretch | Strong | Key diagnostic peak. Confirms the presence of the carboxylate anion.[4][9] |

| 1500 - 1475 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the aromatic ring. |

| 1420 - 1380 | Symmetric -COO⁻ Stretch | Strong to Medium | Key diagnostic peak. The second major feature of the carboxylate group.[4][9] |

| ~1380 | Methyl (CH₃) Bend | Medium | Symmetric deformation (umbrella mode) of the methyl group. |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong | The substitution pattern (1,2,4-trisubstituted) will influence the exact position of this band. |

| 800 - 600 | C-Cl Stretch | Strong to Medium | The position can vary depending on molecular environment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. It is indispensable for confirming the connectivity of atoms and the fine details of the chemical structure.

Guiding Principles: Chemical Shift and Structural Effects

The conversion of the carboxylic acid to a sodium salt induces significant changes in the electronic environment of the molecule, which are reflected in the NMR chemical shifts.

-

¹H NMR: The most obvious change is the disappearance of the acidic proton (-COOH), which typically resonates far downfield (>10 ppm). Furthermore, the formation of the electron-rich carboxylate anion increases the electron density on the aromatic ring through resonance. This enhanced shielding causes the aromatic protons to shift to a lower chemical shift (upfield) compared to the parent acid.[10]

-

¹³C NMR: All carbon atoms in the molecule are affected, but the most pronounced change is seen at the carboxylate carbon, which remains highly deshielded. The aromatic carbons also experience shifts due to the altered electronic nature of the substituent.

Experimental Protocol: Solution-State NMR Sample Preparation

Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra.[11] The goal is a homogeneous solution free of particulate matter, which can degrade spectral quality.[12]

Step-by-Step Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-15 mg of sodium 3-chloro-4-methylbenzoate into a clean, dry vial.[12]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For an ionic salt like this, Deuterium Oxide (D₂O) is an excellent choice due to its high polarity.[13]

-

Dissolution: Vortex or gently agitate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[11]

-

Filtration and Transfer: To remove any dust or microparticulates, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[13][14]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The following tables provide the predicted chemical shifts, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of sodium 3-chloro-4-methylbenzoate dissolved in D₂O. Predictions are based on established substituent effects and data from analogous compounds like sodium benzoate.[10][15]

Table 2: Predicted ¹H NMR Spectrum (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.8 - 7.9 | Doublet (d) | 1H | H-2 | This proton is ortho to the carboxylate and will be a doublet due to coupling with H-6. |

| ~ 7.6 - 7.7 | Doublet (d) | 1H | H-6 | This proton is meta to the carboxylate and ortho to the chlorine, coupled to H-2. |

| ~ 7.2 - 7.3 | Singlet (s) | 1H | H-5 | This proton is adjacent to two substituents (Cl and CH₃), resulting in a singlet or very finely split signal. |

| ~ 2.3 - 2.4 | Singlet (s) | 3H | -CH₃ | The methyl group protons will appear as a sharp singlet. |

Table 3: Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 175 - 180 | C-7 (-COO⁻) | The carboxylate carbon is the most downfield signal. |

| ~ 140 - 142 | C-4 | Aromatic carbon attached to the methyl group. |

| ~ 138 - 140 | C-1 | Quaternary carbon attached to the carboxylate group. |

| ~ 134 - 136 | C-3 | Aromatic carbon attached to the chlorine atom. |

| ~ 131 - 133 | C-6 | Aromatic CH carbon. |

| ~ 130 - 132 | C-2 | Aromatic CH carbon. |

| ~ 126 - 128 | C-5 | Aromatic CH carbon. |

| ~ 19 - 21 | -CH₃ | The methyl carbon signal appears in the typical upfield aliphatic region. |

Conclusion

The synergistic use of FTIR and NMR spectroscopy provides a robust and definitive method for the structural characterization of sodium 3-chloro-4-methylbenzoate. FTIR serves as a rapid and effective tool to confirm the conversion of the carboxylic acid to the carboxylate salt by identifying the unique asymmetric and symmetric stretching bands. NMR spectroscopy, in turn, delivers an exhaustive structural map, confirming the atomic connectivity and substitution pattern of the aromatic ring. The protocols and spectral interpretations detailed in this guide offer a validated framework for scientists to ensure the identity, purity, and quality of this important chemical intermediate.

References

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. [Link]

-

Regulska, E., Świsłocka, R., Samsonowicz, M., & Lewandowski, W. (2008). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

SpectraBase. Sodium benzoate - Optional[1H NMR] - Chemical Shifts. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

-

SpectraBase. Sodium benzoate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Unknown Author. NMR Sample Preparation. [Link]

-

Unknown Author. NMR Sample Preparation. [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

-

Fulton, J. L., & Bénézeth, P. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3739–3750. [Link]

-

Cambridge Deuterium Laboratories. NMR Sample Requirements and Preparation. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

NIST. p-Toluic acid, 3-chloro-. [Link]

-

Woźniak, M., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals. [Link]

-

Doc Brown's Chemistry. (2026, March 6). INDEX of 13C NMR spectra of organic compounds. [Link]

-

PubChem. 3-Chloro-4-methylbenzoate. [Link]

Sources

- 1. 3-Chloro-4-methylbenzoic acid | 5162-82-3 | Benchchem [benchchem.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 5. edinst.com [edinst.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. sites.bu.edu [sites.bu.edu]

- 14. web.uvic.ca [web.uvic.ca]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of Sodium 3-chloro-4-methylbenzoate and Its Derivatives

Introduction

Sodium 3-chloro-4-methylbenzoate, and its parent carboxylic acid (3-chloro-4-methylbenzoic acid, CAS No. 5162-82-3), are pivotal chemical intermediates whose structural features offer a versatile platform for synthetic chemistry.[1][2] The molecule's architecture—a benzene ring substituted with a carboxylic acid, a chlorine atom, and a methyl group—provides multiple reactive sites for building complex molecular frameworks. This unique combination makes it an indispensable building block in the development of pharmaceuticals, agrochemicals such as herbicides and fungicides, and specialty polymers.[1][2][3]

This guide provides an in-depth exploration of the primary synthesis pathways for 3-chloro-4-methylbenzoic acid and its subsequent conversion to the sodium salt. Furthermore, it delves into the synthesis of key derivatives, explaining the causality behind experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Core Synthesis of 3-chloro-4-methylbenzoic Acid

The most prevalent and industrially viable approach to synthesizing 3-chloro-4-methylbenzoic acid begins with p-toluic acid (4-methylbenzoic acid). The core transformation is an electrophilic aromatic substitution, specifically, a nuclear chlorination.

Mechanistic Rationale: Directing Group Effects

The regioselectivity of the chlorination reaction is dictated by the electronic effects of the substituents already present on the benzene ring.

-

Methyl Group (-CH₃): An activating, ortho-, para- directing group.

-

Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.

The activating effect of the methyl group dominates, directing the incoming electrophile (Cl⁺) to the positions ortho to it (positions 2 and 3). However, the carboxylic acid group deactivates the ring, making the reaction less facile than the chlorination of toluene. The primary product formed is 3-chloro-4-methylbenzoic acid, where the chlorine is positioned ortho to the methyl group and meta to the carboxylic acid.[4][5]

Direct chlorination of solid p-toluic acid presents challenges due to its high melting point and the deactivating nature of the carboxyl group, which can necessitate harsh reaction conditions.[6] Industrial synthesis circumvents this by first converting p-toluic acid into a more reactive and soluble intermediate, such as its acid chloride or an ester.[6][7][8]

Pathway A: Synthesis via p-Toluoyl Chloride Intermediate

This two-step pathway is often preferred for its efficiency and control over the reaction.

-

Step 1: Formation of p-Toluoyl Chloride. p-Toluic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). This step increases the reactivity of the carbonyl group and improves solubility.[7][9]

-

Step 2: Nuclear Chlorination. The p-toluoyl chloride is then subjected to electrophilic chlorination using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[4][5][6]

-

Step 3: Hydrolysis. The resulting 3-chloro-4-methylbenzoyl chloride is hydrolyzed to yield the final carboxylic acid product.

Caption: Synthesis of 3-chloro-4-methylbenzoic acid via an acid chloride intermediate.

Pathway B: Synthesis via p-Toluic Acid Ester Intermediate

An alternative route involves the esterification of p-toluic acid prior to chlorination. This also enhances solubility and modulates the electronic properties of the ring to facilitate a clean reaction.

-

Step 1: Esterification. p-Toluic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester (e.g., methyl p-toluate).[8]

-

Step 2: Nuclear Chlorination. The ester undergoes nuclear chlorination, similar to the acid chloride, to yield the chlorinated ester.[8]

-

Step 3: Saponification. The methyl 3-chloro-4-methylbenzoate is hydrolyzed using a strong base, such as sodium hydroxide. This step directly yields the sodium salt of the target molecule (sodium 3-chloro-4-methylbenzoate). If the free acid is desired, a subsequent acidification step is required.[9]

Caption: Synthesis pathway via an ester intermediate, leading directly to the sodium salt.

| Parameter | Synthesis via Acid Chloride | Synthesis via Ester | Reference |

| Starting Material | p-Toluic Acid | p-Toluic Acid | N/A |

| Intermediate | p-Toluoyl Chloride | Methyl p-Toluate | [6][8] |

| Chlorination Yield | ~85% (of 3-chloro isomer) | High, based on reacted ester | [4][5][8] |

| Key Reagents | SOCl₂, Cl₂, FeCl₃, H₂O | CH₃OH, H⁺, Cl₂, NaOH | [6][8] |

| Final Product | 3-Chloro-4-methylbenzoic Acid | Sodium 3-chloro-4-methylbenzoate | [6][8] |

| Advantages | High reactivity of intermediate. | Milder conditions, direct to salt. | N/A |

Part 2: Formation of Sodium 3-chloro-4-methylbenzoate

The conversion of 3-chloro-4-methylbenzoic acid to its sodium salt is a straightforward acid-base neutralization. This transformation is critical as the salt form often exhibits improved solubility in aqueous media, which is advantageous for certain applications, including drug formulations.[10]

Experimental Protocol: Neutralization with Sodium Hydroxide

This is the most common and reliable method for preparing carboxylate salts.[11]

-

Dissolution: Dissolve a known quantity of 3-chloro-4-methylbenzoic acid in a suitable solvent, such as ethanol or an ethanol/water mixture.[12]

-

Titration: Slowly add a stoichiometric equivalent (1.0 eq) of aqueous sodium hydroxide (NaOH) solution while stirring. The progress can be monitored with a pH meter, targeting a neutral pH.

-

Isolation: The solvent is removed under reduced pressure (e.g., via rotary evaporation) to yield the solid sodium 3-chloro-4-methylbenzoate. The product can be further purified by recrystallization if necessary.

Alternative Basification Methods

While NaOH is standard, other bases can be employed depending on the desired reaction conditions.

-

Sodium Bicarbonate/Carbonate: These weaker bases can also be used and have the advantage of producing CO₂ gas as a byproduct, which can be easily removed.[13]

-

Mechanochemical Synthesis: A modern, solvent-free approach involves ball-milling the solid carboxylic acid with a sodium salt, such as sodium acetate. This environmentally friendly method can be highly efficient.[14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. guidechem.com [guidechem.com]

- 6. WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents [patents.google.com]

- 7. CCLXIV.—The chlorination and bromination of the toluic acids and the preparation of the phthalaldehydic acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 8. US3449404A - Process for the preparation of esters of alkyl benzene monocarboxylic acids chlorinated in the nucleus - Google Patents [patents.google.com]

- 9. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 10. Sodium4-chloro-3-methylbenzoate | 1431868-21-1 | Benchchem [benchchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA07897F [pubs.rsc.org]

Application Notes and Protocols for the Utilization of Sodium 3-chloro-4-methylbenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Role of Substituted Benzoic Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and predictability. Among the vast array of available building blocks, substituted benzoic acids and their salts, such as sodium 3-chloro-4-methylbenzoate, offer a unique combination of stability, reactivity, and versatility. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of sodium 3-chloro-4-methylbenzoate as a key reagent in various cross-coupling methodologies. We will delve into the mechanistic underpinnings, provide field-proven protocols, and explore the causality behind experimental choices to empower scientists in their synthetic endeavors.

Reagent Profile: Sodium 3-chloro-4-methylbenzoate

Sodium 3-chloro-4-methylbenzoate is a white crystalline solid, typically used as a stable and easy-to-handle precursor to the corresponding carboxylic acid in synthetic applications. The presence of a chlorine atom on the aromatic ring makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, where the carbon-chlorine bond is activated by a palladium catalyst to form a new bond with a coupling partner. The methyl and carboxylate groups, in turn, influence the electronic properties of the molecule and provide handles for further functionalization.

| Property | Value | Source |

| Chemical Formula | C₈H₆ClNaO₂ | [1] |

| Molecular Weight | 192.57 g/mol | [2] |

| CAS Number | 1708942-15-7 | [1] |

| Appearance | Crystalline powder | [3] |

| Parent Acid pKa | 4.00 ± 0.10 (Predicted) | [3] |

Safety and Handling: The parent acid, 3-chloro-4-methylbenzoic acid, is known to be an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.